molecular formula C11H15NO5S2 B2692736 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1797874-28-2

1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2692736
CAS No.: 1797874-28-2
M. Wt: 305.36
InChI Key: UPSLULPMDSTEMT-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine is a four-membered azetidine heterocycle functionalized with two distinct sulfonyl groups: a methanesulfonyl (CH₃SO₂–) and a 4-methoxybenzenesulfonyl (4-MeOPhSO₂–) moiety. This dual substitution imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-methylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-17-9-3-5-10(6-4-9)19(15,16)11-7-12(8-11)18(2,13)14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSLULPMDSTEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methoxybenzenesulfonyl chloride+azetidinetriethylamineThis compound\text{4-methoxybenzenesulfonyl chloride} + \text{azetidine} \xrightarrow{\text{triethylamine}} \text{this compound} 4-methoxybenzenesulfonyl chloride+azetidinetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent. The sulfonamide moieties in its structure are known to enhance cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116). Results indicated an IC50 value of approximately 0.126 µM for MCF-7 cells, demonstrating potent anticancer activity.
Cell LineIC50 (µM)Selectivity Index
MCF-70.126High
HCT-1160.150Moderate

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease.

  • Research Findings : It was found that derivatives of this compound exhibited significant inhibition of AChE, with IC50 values ranging from 45 to 65 µM across various derivatives.
Compound DerivativeIC50 (µM)Enzyme Target
Derivative A45Acetylcholinesterase
Derivative B60Acetylcholinesterase

Antimicrobial Activity

The antimicrobial properties of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine have also been explored. Studies indicate that it exhibits significant activity against common pathogens.

  • Case Study : A series of experiments assessed the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.30

Safety Profile

Toxicity studies have indicated that the compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This aspect is critical for its potential development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine with related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
This compound C₁₁H₁₅NO₅S₂ 313.37 g/mol –SO₂CH₃, –SO₂(4-MeOPh) High polarity, likely low logP
3-Methanesulfonylazetidine hydrochloride C₄H₁₀ClNO₂S 171.64 g/mol –SO₂CH₃ Hydrochloride salt, high solubility
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine C₁₀H₁₄N₂O₃S 242.30 g/mol –SO₂(4-MeOPh), –NH₂ Free amine, moderate basicity
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate C₁₀H₁₇NO₅S 263.31 g/mol –O(SO₂CH₃), –Boc Labile protecting groups

Key Observations :

  • The 4-methoxybenzenesulfonyl group introduces aromaticity, which may improve π-π stacking interactions in biological targets .
  • Compared to the tert-butoxycarbonyl (Boc)-protected analog , the target lacks hydrolytically sensitive groups, suggesting greater stability under physiological conditions.

Reactivity and Electronic Effects

Quantum-chemical studies on azetidine derivatives reveal that electron-withdrawing groups (e.g., sulfonyl) lower the energy barrier for ring-opening reactions via redox processes . For the target compound:

  • Oxidation : The electron-deficient azetidine ring may undergo facilitated ring-opening upon oxidation, similar to cis-azetidine isomers in DNA repair models .
  • Reduction : One-electron reduction could destabilize the ring, a behavior observed in azetidines with electron-withdrawing substituents .

In contrast, azetidines with electron-donating groups (e.g., –NH₂ in ) exhibit higher ring stability but lower redox activity.

Biological Activity

1-Methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine is a sulfonamide compound with potential biological applications, particularly in the field of medicinal chemistry. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO4S3
  • Molecular Weight : 313.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may prevent neurodegeneration by inhibiting the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Mechanism Reference
Enzyme InhibitionInhibits enzymes related to inflammation and cancer
NeuroprotectionPrevents aggregation of alpha-synuclein
Antimicrobial PropertiesExhibits antibacterial activity

Case Studies

  • Neuroprotective Study :
    A study demonstrated that a related sulfonamide compound significantly reduced the aggregation of alpha-synuclein in vitro. This suggests that this compound may possess similar properties, potentially offering neuroprotective benefits against neurodegenerative diseases.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against various bacterial strains. Results indicated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Recent research has focused on the synthesis and evaluation of sulfonamide derivatives for their biological activities. The following findings highlight the relevance of this compound:

  • Synthesis Optimization : Methods for synthesizing this compound have been refined to improve yield and purity, utilizing copper-catalyzed reactions which enhance the formation of desired sulfonamide structures .
  • Biological Assays : Various assays have confirmed its potential as an anti-inflammatory agent and its ability to modulate pathways involved in cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine, and how can experimental parameters be optimized?

  • Methodology : Use a factorial design approach to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (three variables at two levels) can identify critical parameters . Coupled with HPLC purity analysis (as described in for sulfonamide derivatives), reaction yields and byproduct profiles can be quantified .
  • Data Contradiction Analysis : If conflicting yield results arise (e.g., low yields in polar solvents despite theoretical predictions), consider side reactions like sulfonyl group hydrolysis. Validate via LC-MS or NMR to detect intermediates .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm azetidine ring geometry and sulfonyl group positions. Compare with computational predictions (e.g., density functional theory for chemical shifts) .
  • HPLC : Employ a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis, as validated in for structurally similar sulfonamides .
    • Table 1 : Key Characterization Parameters
TechniqueParametersCritical Observations
¹H NMRDMSO-d6, 400 MHzδ 3.8–4.2 ppm (azetidine protons), δ 7.2–7.8 ppm (aromatic protons)
HPLCC18 column, UV 254 nmRetention time ~8.2 min, purity >98%

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform quantum mechanical calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying reactive sites for functionalization .
  • Combine with molecular docking (AutoDock/Vina) to predict binding affinities for targets like kinases or GPCRs, leveraging sulfonamide-protein interaction databases .
    • Data Contradiction Analysis : If computational predictions conflict with experimental IC₅₀ values (e.g., poor inhibition despite high docking scores), reassess solvation effects or entropy penalties using molecular dynamics simulations .

Q. What strategies resolve discrepancies in reaction mechanisms proposed for sulfonamide-azetidine systems?

  • Methodology :

  • Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track oxygen transfer pathways during hydrolysis .
  • Apply kinetic isotope effects (KIE) and Eyring plots to distinguish between concerted vs. stepwise mechanisms .
    • Table 2 : Mechanistic Probes for Sulfonamide Reactivity
ProbeObservationMechanism Implication
¹⁸O labelingRetention in byproductsNucleophilic substitution
Solvent KIE (D₂O vs. H₂O)Rate decrease in D₂OProton transfer in rate-limiting step

Q. How can hybrid computational-experimental frameworks accelerate reaction optimization?

  • Methodology :

  • Integrate high-throughput experimentation (HTE) with machine learning (e.g., Bayesian optimization) to iteratively refine reaction conditions. For example, ICReDD’s workflow in combines quantum chemical reaction path searches with automated data filtering .
  • Validate via Design of Experiments (DoE) to ensure statistical robustness, as outlined in for chemical process optimization .

Theoretical and Methodological Considerations

Q. What theoretical frameworks explain the conformational stability of the azetidine ring in this compound?

  • Methodology :

  • Apply ring puckering analysis (Cremer-Pople parameters) via X-ray crystallography or DFT calculations .
  • Compare with sulfonamide-substituted azetidine analogs (e.g., ) to assess steric and electronic effects .

Q. How do solvent and pH conditions influence the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Conduct pH-rate profiling (pH 2–12) using buffered solutions (e.g., sodium acetate/acetic acid for pH 4–6) to identify acid/base-catalyzed pathways .
  • Correlate with Kamlet-Taft solvent parameters to quantify polarity/polarizability effects .

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